6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate is a chemical compound with the molecular formula C9H3F4NO5 and a molecular weight of 281.12 g/mol . It is known for its unique structure, which includes a nitro group and four fluorine atoms attached to a benzoyl acetate moiety . This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate typically involves the nitration of 2,3,4,5-tetrafluorobenzoyl acetate. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents . The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction is conducted in specialized reactors equipped with temperature control systems to maintain the desired reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, water.
Major Products Formed
Reduction: 6-Amino-2,3,4,5-tetrafluorobenzoyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 6-Nitro-2,3,4,5-tetrafluorobenzoic acid and acetic acid.
Wissenschaftliche Forschungsanwendungen
6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and influence its reactivity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetrafluorobenzoyl acetate: Lacks the nitro group, resulting in different reactivity and applications.
6-Amino-2,3,4,5-tetrafluorobenzoyl acetate: Formed by the reduction of the nitro group, with distinct chemical properties and uses.
6-Nitro-2,3,4,5-tetrafluorobenzoic acid: Formed by the hydrolysis of the ester group, with different solubility and reactivity.
Uniqueness
6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate is unique due to the presence of both nitro and fluorine groups, which impart distinct chemical properties. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H3F4NO5 |
---|---|
Molekulargewicht |
281.12 g/mol |
IUPAC-Name |
acetyl 2,3,4,5-tetrafluoro-6-nitrobenzoate |
InChI |
InChI=1S/C9H3F4NO5/c1-2(15)19-9(16)3-4(10)5(11)6(12)7(13)8(3)14(17)18/h1H3 |
InChI-Schlüssel |
QLAFEFSHKKOUGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(=O)C1=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.